3-Hydroxyxanthone

Description

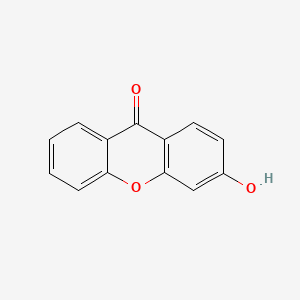

Structure

3D Structure

Propriétés

IUPAC Name |

3-hydroxyxanthen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8O3/c14-8-5-6-10-12(7-8)16-11-4-2-1-3-9(11)13(10)15/h1-7,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCJHDJAODLKGLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(O2)C=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30418770 | |

| Record name | 3-Hydroxyxanthen-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30418770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3722-51-8 | |

| Record name | 3-Hydroxyxanthen-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30418770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Hydroxyxanthone: Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxyxanthone, a member of the xanthone class of heterocyclic compounds, has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and key biological functions, with a focus on its anti-inflammatory and antioxidant effects. Detailed experimental protocols for its synthesis and for the evaluation of its biological activities are provided to facilitate further research and development. Additionally, this guide visualizes the key signaling pathways influenced by this compound, offering a deeper understanding of its mechanism of action.

Chemical Structure and Identification

This compound, systematically named 3-hydroxy-9H-xanthen-9-one, is characterized by a tricyclic dibenzo-γ-pyrone core with a hydroxyl group substituted at the C3 position.

| Identifier | Value |

| IUPAC Name | 3-hydroxy-9H-xanthen-9-one |

| Synonyms | 3-Hydroxy-xanthen-9-one |

| CAS Number | 3722-51-8[1] |

| Molecular Formula | C₁₃H₈O₃[1][2] |

| SMILES | O=C1C2=C(OC3=C1C=CC=C3)C=C(O)C=C2[1] |

| InChI | 1S/C13H8O3/c14-8-5-6-10-12(7-8)16-11-4-2-1-3-9(11)13(10)15/h1-7,14H |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are crucial for its handling, formulation, and pharmacokinetic profiling.

| Property | Value | Reference |

| Molecular Weight | 212.20 g/mol | [1][2] |

| Melting Point | 243 °C | [3] |

| Boiling Point | 403.9 ± 24.0 °C at 760 mmHg | [3] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[2] For in vivo studies, a clear solution of ≥ 2.5 mg/mL can be achieved in a mixture of DMSO and Corn oil.[4] | |

| XLogP3 | 3.2 | |

| Hydrogen Bond Donor Count | 1 | |

| Hydrogen Bond Acceptor Count | 3 | |

| Topological Polar Surface Area | 46.5 Ų |

Biological Activities and Signaling Pathways

This compound exhibits notable anti-inflammatory and antioxidant properties. The sections below detail its key biological activities and the associated signaling pathways.

Inhibition of TNF-α Induced ICAM-1 Expression

This compound has been shown to inhibit the expression of Intercellular Adhesion Molecule-1 (ICAM-1) induced by the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α).[4] This inhibition is a key mechanism of its anti-inflammatory action, as ICAM-1 plays a critical role in the adhesion and transmigration of leukocytes to sites of inflammation. The signaling cascade initiated by TNF-α typically involves the activation of the transcription factor NF-κB, which is a principal regulator of ICAM-1 gene expression.

Inhibition of NADPH-Catalysed Lipid Peroxidation

This compound is also a known inhibitor of NADPH-catalysed lipid peroxidation.[4] Nicotinamide adenine dinucleotide phosphate (NADPH) oxidases are a family of enzymes that generate reactive oxygen species (ROS). Overproduction of ROS can lead to oxidative stress and damage to cellular components, including the peroxidation of lipids in cell membranes. By inhibiting this process, this compound demonstrates significant antioxidant potential.

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is through a cyclodehydration reaction using Eaton's reagent.

Materials:

-

2-chlorobenzoic acid or salicylic acid

-

Resorcinol

-

Anhydrous zinc chloride or Eaton's reagent (a mixture of phosphorus pentoxide and methanesulfonic acid)

-

Dimethyl sulfoxide (DMSO) and Sodium hydroxide (NaOH) if using 2-chlorobenzoic acid

-

Tetrahydrofuran (THF)

-

Triethylamine (TEA)

-

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

-

Boc-protected amino acids (for derivatization)

-

Hydrochloric acid in dioxane

-

Ice water

-

Ethyl acetate

-

Standard laboratory glassware and reflux apparatus

Procedure using 2-chlorobenzoic acid and Resorcinol: [5]

-

Treat 2-chlorobenzoic acid and resorcinol with anhydrous zinc chloride at 120 °C to yield 2-chlorophenyl-(2,4-dihydroxyphenyl) methanone.

-

Cyclize the intermediate product with DMSO and NaOH at 120 °C to form this compound.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice water to precipitate the product.

-

Filter the precipitate, wash with water until neutral, and dry.

-

Further purification can be achieved by solvent extraction with ethyl acetate.

Procedure using Eaton's Reagent:

-

A mixture of a salicylic acid derivative (10.2 mmol), a phenol derivative (10 mmol), and Eaton's reagent (5 mL) is prepared in a round-bottom flask.[6]

-

The mixture is heated to reflux at approximately 80°C for 3 hours.[6]

-

After cooling to room temperature, the mixture is poured into ice-cold water.

-

The resulting solid is collected by filtration, washed with water until neutral, and then dried.

-

Purification can be performed using techniques such as preparative thin-layer chromatography.

In Vitro Anti-Inflammatory Assay: Inhibition of TNF-α Induced ICAM-1 Expression

This protocol describes how to evaluate the ability of this compound to inhibit the expression of ICAM-1 on human endothelial cells.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Cell culture medium and supplements

-

Tumor Necrosis Factor-alpha (TNF-α)

-

This compound

-

Phosphate Buffered Saline (PBS)

-

Reagents for Enzyme-Linked Immunosorbent Assay (ELISA) or RT-PCR

-

96-well plates

-

Incubator (37°C, 5% CO₂)

Procedure:

-

Cell Culture: Culture HUVECs in appropriate media until they reach confluency in 96-well plates.

-

Pre-treatment: Pre-treat the cells with varying concentrations of this compound for 1-2 hours.

-

Stimulation: Stimulate the cells with TNF-α (e.g., 50 U/ml) for a specified period (e.g., 4-24 hours) in the continued presence of this compound. Include appropriate controls (untreated cells, cells treated with TNF-α alone).

-

Detection of ICAM-1:

-

ELISA: Fix the cells and perform a cell-surface ELISA using a primary antibody against ICAM-1 and a suitable secondary antibody conjugated to an enzyme for colorimetric detection.

-

RT-PCR: Isolate total RNA from the cells and perform reverse transcription followed by quantitative PCR (RT-qPCR) to measure the relative expression of ICAM-1 mRNA.

-

-

Data Analysis: Quantify the expression of ICAM-1 protein or mRNA and calculate the percentage of inhibition by this compound at different concentrations to determine the IC₅₀ value.

Conclusion

This compound is a promising natural product scaffold with well-documented anti-inflammatory and antioxidant properties. Its ability to modulate key signaling pathways, such as the TNF-α/NF-κB/ICAM-1 axis and NADPH oxidase-mediated oxidative stress, makes it a valuable candidate for further investigation in the development of novel therapeutics for inflammatory and oxidative stress-related diseases. The experimental protocols provided herein offer a framework for the synthesis and biological evaluation of this compound and its derivatives, encouraging further exploration of its therapeutic potential.

References

- 1. Upregulation of TNF-alpha-induced ICAM-1 surface expression by adenylate cyclase-dependent pathway in human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 错误页 [amp.chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Synthesis and in vitro assay of hydroxyxanthones as antioxidant and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Comparative pharmacology of chemically distinct NADPH oxidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 3-Hydroxyxanthone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Hydroxyxanthone, a key scaffold in medicinal chemistry. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses. This information is crucial for the identification, characterization, and quality control of this compound in research and drug development settings.

Spectroscopic Data of this compound

The spectroscopic data provides a unique fingerprint for the molecular structure of this compound. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses.

Table 1: ¹H NMR Spectroscopic Data of this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Assignment | Solvent |

| 10.93 | s | - | OH-3 | DMSO-d6[1] |

| 8.10 | dd | 2.1, 8.3 | H-8 | DMSO-d6[1] |

| 7.99 | d | 9.0 | H-1 | DMSO-d6[1] |

| 7.75 | td | 2.1, 7.6 | H-6 | DMSO-d6[1] |

| 7.54 | d | 8.3 | H-5 | DMSO-d6[1] |

| 7.38 | deformed t | 7.6, 8.3 | H-7 | DMSO-d6[1] |

| 6.86 | dd | 2.1, 9.0 | H-2 | DMSO-d6[1] |

| 6.82 | d | 2.1 | H-4 | DMSO-d6[1] |

s = singlet, d = doublet, dd = doublet of doublets, t = triplet, td = triplet of doublets

Table 2: ¹³C NMR Spectroscopic Data of this compound

| Chemical Shift (δ) (ppm) | Assignment | Solvent |

| 175.3 | C-9 | DMSO-d6[1] |

| 164.6 | C-3 | DMSO-d6[1] |

| 158.1 | C-4a | DMSO-d6[1] |

| 156.1 | C-5a | DMSO-d6[1] |

| 135.3 | C-6 | DMSO-d6[1] |

| 128.5 | C-1 | DMSO-d6[1] |

| 126.4 | C-8 | DMSO-d6[1] |

| 124.6 | C-7 | DMSO-d6[1] |

| 121.7 | C-8a | DMSO-d6[1] |

| 118.4 | C-5 | DMSO-d6[1] |

| 114.7 | C-2 | DMSO-d6[1] |

| 114.5 | C-9a | DMSO-d6[1] |

| 102.7 | C-4 | DMSO-d6[1] |

Table 3: Infrared (IR) Spectroscopic Data of this compound

| Wavenumber (cm⁻¹) | Assignment |

| 3510 - 3568 | O-H stretching (hydroxyl group)[2] |

| 1641 - 1604 | C=O stretching (carbonyl group)[1][3] |

| 1586 - 1418 | C=C stretching (aromatic)[1][3] |

| 1296 - 1226 | C-O-C stretching (ether linkage)[1][3] |

Table 4: Mass Spectrometry (MS) Data of this compound

| m/z | Assignment | Ionization Method |

| 212 | [M]⁺ | EI |

Experimental Protocols

The following sections provide detailed methodologies for the key spectroscopic experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of this compound.

Instrumentation: A JEOL 500 MHz Spectrometer or a Bruker Avance III 400 MHz NMR spectrometer is typically used.[4][5]

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid this compound sample.

-

Dissolve the sample in approximately 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d6, CDCl3).[6][7][8]

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy Parameters:

-

Pulse Program: Standard single-pulse experiment.

-

Frequency: 400 or 500 MHz.

-

Internal Standard: Tetramethylsilane (TMS) at 0 ppm.[4]

-

Temperature: 20 °C.[5]

¹³C NMR Spectroscopy Parameters:

-

Pulse Program: Standard proton-decoupled experiment.

-

Internal Standard: Solvent peak (e.g., DMSO-d6 at 39.52 ppm).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Instrumentation: A Shimadzu FTIR-8201 PC spectrometer or a PerkinElmer Spectrum 100 equipped with an attenuated total reflection (ATR) accessory is commonly used.[1][4]

Sample Preparation (KBr Pellet Method): [9][10]

-

Grind 1-2 mg of the solid this compound sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[9]

-

Place the mixture into a pellet die.

-

Apply pressure using a hydraulic press to form a thin, transparent pellet.[9]

FTIR Spectroscopy Parameters:

-

Method: Transmission.

-

Spectral Range: 4000-400 cm⁻¹.[10]

-

Resolution: 4 cm⁻¹.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation: A Shimadzu-QP 2010S or an Agilent 7890A GC-5975CMS is typically employed.[4][5]

Sample Preparation:

-

Dissolve a small amount of the this compound sample in a volatile organic solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.[11]

-

Further dilute the solution to a final concentration of about 10-100 µg/mL.[11]

Mass Spectrometry Parameters:

-

Analyzer: Quadrupole.

-

Mode: Positive ion detection.[14]

Visualized Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.

Caption: Workflow for the synthesis and spectroscopic analysis of this compound.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Synthesis and molecular docking studies of xanthone attached amino acids as potential antimicrobial and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and in vitro assay of hydroxyxanthones as antioxidant and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cjm.ichem.md [cjm.ichem.md]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. mason.gmu.edu [mason.gmu.edu]

- 8. researchgate.net [researchgate.net]

- 9. drawellanalytical.com [drawellanalytical.com]

- 10. jascoinc.com [jascoinc.com]

- 11. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 12. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

The Biosynthesis of 3-Hydroxyxanthone in Plants: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xanthones are a class of plant secondary metabolites with a diverse range of pharmacological activities. Among them, 3-Hydroxyxanthone and its derivatives have garnered significant interest for their potential therapeutic applications. This technical guide provides an in-depth overview of the biosynthesis of this compound in plants, consolidating current knowledge on the metabolic pathways, key enzymes, and regulatory mechanisms. This document details the upstream biosynthetic route from primary metabolism to the formation of the core xanthone structure and explores the putative downstream modifications leading to this compound. It includes a summary of available quantitative data, detailed experimental protocols for key research methodologies, and visual representations of the biosynthetic and signaling pathways to facilitate a comprehensive understanding for researchers in phytochemistry, metabolic engineering, and drug discovery.

Introduction

Xanthones are a group of heterocyclic compounds characterized by a dibenzo-γ-pyrone scaffold. They are predominantly found in higher plant families such as Gentianaceae, Clusiaceae, and Hypericaceae.[1][2] These compounds exhibit a wide array of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. The specific substitution pattern on the xanthone core dictates its bioactivity. This compound serves as a key intermediate and a bioactive compound in its own right. Understanding its biosynthesis is crucial for the potential biotechnological production of this valuable molecule.

The Core Xanthone Biosynthetic Pathway

The biosynthesis of the central xanthone scaffold in plants is a multi-step process that involves the convergence of the shikimate and acetate-malonate pathways.[3][4] This pathway can be broadly divided into two main stages: the formation of a benzophenone intermediate and its subsequent cyclization to form the tricyclic xanthone core.

Formation of the Benzophenone Intermediate

The initial steps of xanthone biosynthesis diverge in different plant families, primarily in the origin of the benzoyl-CoA moiety. Two main routes have been identified: the L-phenylalanine-dependent and -independent pathways.[1][4]

-

L-Phenylalanine-Dependent Pathway: Predominantly observed in the Hypericaceae family, this pathway starts with the deamination of L-phenylalanine by phenylalanine ammonia-lyase (PAL) to yield cinnamic acid. A series of enzymatic reactions, including the action of cinnamate-4-hydroxylase (C4H) and 4-coumarate-CoA ligase (4CL) , converts cinnamic acid to benzoyl-CoA.[3]

-

L-Phenylalanine-Independent Pathway: In families like Gentianaceae, the B-ring of the xanthone is derived more directly from the shikimate pathway, bypassing L-phenylalanine. In this route, shikimic acid is converted to 3-hydroxybenzoic acid, which is then activated to 3-hydroxybenzoyl-CoA.[3]

The subsequent key step is the condensation of one molecule of benzoyl-CoA (or its hydroxylated derivative) with three molecules of malonyl-CoA, a reaction catalyzed by benzophenone synthase (BPS) , a type III polyketide synthase.[5] This reaction forms the initial benzophenone scaffold, typically 2,4,6-trihydroxybenzophenone.[5] This intermediate then undergoes hydroxylation at the 3'-position by a cytochrome P450 monooxygenase, benzophenone 3'-hydroxylase (B3'H) , to yield 2,3',4,6-tetrahydroxybenzophenone, the direct precursor to the xanthone core.[6]

Cyclization to the Xanthone Core

The formation of the xanthone's central pyrone ring from 2,3',4,6-tetrahydroxybenzophenone is catalyzed by cytochrome P450 enzymes belonging to the CYP81AA family.[5] These enzymes facilitate a regioselective intramolecular oxidative C-O phenol coupling. Depending on the specific enzyme and plant species, this cyclization can occur in two ways:

-

Ortho-cyclization: Leads to the formation of 1,3,5-trihydroxyxanthone (1,3,5-THX) .

-

Para-cyclization: Results in the formation of 1,3,7-trihydroxyxanthone (1,3,7-THX) .[1]

These two trihydroxyxanthones are the foundational core structures from which a vast diversity of xanthones are derived through further modifications.

Putative Biosynthetic Pathway of this compound

The direct enzymatic synthesis of this compound from a benzophenone precursor has not been definitively elucidated. Based on the established biosynthesis of other hydroxylated xanthones, it is hypothesized that this compound is formed through the modification of one of the trihydroxyxanthone core structures. The most plausible route involves the regioselective removal of hydroxyl groups from a precursor like 1,3,5-trihydroxyxanthone or 1,3,7-trihydroxyxanthone. However, the specific reductases or other enzymes responsible for this dehydroxylation are yet to be identified.

An alternative hypothesis involves the action of a hydroxylase on a xanthone precursor that lacks a hydroxyl group at the 3-position. Regioselective hydroxylation of aromatic compounds is a common reaction catalyzed by cytochrome P450 monooxygenases in plant secondary metabolism.[7]

The following diagram illustrates the general biosynthetic pathway leading to the core xanthone structures, from which this compound is likely derived.

Regulation of Xanthone Biosynthesis

The biosynthesis of xanthones, as a defense-related secondary metabolic pathway, is tightly regulated by both developmental cues and environmental stimuli. The regulatory mechanisms often overlap with those of the broader phenylpropanoid pathway.

Transcriptional Regulation

The expression of genes encoding biosynthetic enzymes is a key point of regulation. Several families of transcription factors are known to control the phenylpropanoid pathway and are likely involved in xanthone biosynthesis as well:

-

MYB Transcription Factors: R2R3-MYB proteins are well-characterized regulators of phenylpropanoid metabolism. They can act as activators or repressors of specific branches of the pathway.

-

bHLH Transcription Factors: Basic helix-loop-helix transcription factors often form complexes with MYB proteins to regulate target gene expression.

-

WD40 Repeat Proteins: These proteins can act as scaffolds, bringing together MYB and bHLH transcription factors to form active transcriptional complexes.[8]

It is hypothesized that specific combinations of these transcription factors regulate the tissue-specific and stress-induced accumulation of xanthones.

Elicitor-Induced Signaling

Xanthones often function as phytoalexins, antimicrobial compounds produced in response to pathogen attack. The production of these defense compounds is triggered by elicitors, which are molecules of pathogenic or plant origin that signal the presence of a threat. The elicitor signaling cascade leading to phytoalexin production involves several key components:

-

Receptor-mediated perception: Elicitors are recognized by receptors on the plant cell surface.

-

Ion fluxes: Rapid changes in ion concentrations, particularly an influx of Ca²⁺, are among the earliest responses to elicitor perception.

-

Protein Kinase Cascades: Calcium signals are often transduced through calcium-dependent protein kinases (CDPKs) and mitogen-activated protein kinase (MAPK) cascades.

-

Reactive Oxygen Species (ROS): An "oxidative burst," the rapid production of ROS, acts as a secondary signal.

-

Phytohormones: Jasmonic acid (JA) and salicylic acid (SA) are key signaling molecules in plant defense and can induce the expression of phytoalexin biosynthetic genes.[9]

This signaling cascade ultimately leads to the activation of transcription factors and the upregulation of genes encoding the enzymes of the xanthone biosynthetic pathway.

Quantitative Data

Table 1: IC₅₀ Values of Selected Hydroxyxanthones Against Various Cancer Cell Lines

| Compound | WiDr (µM) | HeLa (µM) | MCF-7 (µM) |

| 1,3,6-Trihydroxyxanthone | > 500 | > 500 | > 500 |

| 1,3,8-Trihydroxyxanthone | 355 ± 25 | 342 ± 19 | 419 ± 27 |

| 1,5,6-Trihydroxyxanthone | 209 ± 4 | 241 ± 13 | 184 ± 15 |

| 3,4,6-Trihydroxyxanthone | 254 ± 15 | 277 ± 9 | 224 ± 14 |

Data adapted from Fatmasari et al. (2022).[10] Note: These values represent the anticancer activity and not direct biosynthetic parameters.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound biosynthesis.

Protocol for Extraction and Quantification of this compound from Plant Material using HPLC

This protocol describes a general method for the extraction and quantification of xanthones, which can be optimized for this compound.

Objective: To extract and quantify this compound from a plant sample.

Materials:

-

Plant material (e.g., dried leaves, roots)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid (or acetic acid)

-

Water (HPLC grade)

-

This compound standard

-

Mortar and pestle or grinder

-

Ultrasonic bath

-

Centrifuge

-

0.22 µm syringe filters

-

HPLC system with a C18 reverse-phase column and a photodiode array (PDA) detector

Procedure:

-

Sample Preparation:

-

Grind the dried plant material to a fine powder using a mortar and pestle or a grinder.

-

Accurately weigh approximately 1 g of the powdered sample into a centrifuge tube.

-

-

Extraction:

-

Add 10 mL of methanol to the sample.

-

Vortex the mixture for 1 minute.

-

Perform ultrasonic extraction for 30 minutes in an ultrasonic bath.

-

Centrifuge the mixture at 4000 rpm for 15 minutes.

-

Carefully collect the supernatant.

-

Repeat the extraction process on the pellet with another 10 mL of methanol to ensure complete extraction.

-

Combine the supernatants and evaporate to dryness under reduced pressure.

-

Redissolve the dried extract in a known volume (e.g., 2 mL) of methanol.

-

-

HPLC Analysis:

-

Filter the redissolved extract through a 0.22 µm syringe filter into an HPLC vial.

-

Prepare a standard stock solution of this compound in methanol.

-

Create a series of calibration standards by diluting the stock solution.

-

Set up the HPLC system with the following parameters (can be optimized):

-

Column: C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient of solvent A (water with 0.1% formic acid) and solvent B (acetonitrile with 0.1% formic acid). A typical gradient might be: 0-5 min, 10% B; 5-25 min, 10-90% B; 25-30 min, 90% B; 30-35 min, 90-10% B; 35-40 min, 10% B.

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detection: PDA detector scanning a range of wavelengths, with quantification at the λmax of this compound.

-

-

Inject the standards and the sample extract.

-

Identify the this compound peak in the sample chromatogram by comparing the retention time and UV spectrum with the standard.

-

Quantify the amount of this compound in the sample by using the calibration curve generated from the standards.

-

Protocol for Heterologous Expression and Purification of Benzophenone Synthase (BPS)

This protocol outlines the general steps for producing a plant enzyme like BPS in E. coli for further characterization.

Objective: To produce and purify recombinant BPS for in vitro enzyme assays.

Materials:

-

E. coli expression strain (e.g., BL21(DE3))

-

Expression vector (e.g., pET vector with a His-tag)

-

BPS cDNA clone

-

LB medium and agar plates with appropriate antibiotics

-

IPTG (Isopropyl β-D-1-thiogalactopyranoside)

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, protease inhibitors)

-

Wash buffer (lysis buffer with 20 mM imidazole)

-

Elution buffer (lysis buffer with 250 mM imidazole)

-

Ni-NTA affinity chromatography column

-

SDS-PAGE equipment and reagents

Procedure:

-

Cloning:

-

Amplify the full-length coding sequence of BPS from plant cDNA.

-

Clone the BPS gene into the expression vector, in-frame with an N- or C-terminal His-tag.

-

Transform the construct into the E. coli expression strain.

-

Verify the sequence of the construct.

-

-

Expression:

-

Inoculate a single colony into 5 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C.

-

Use the overnight culture to inoculate a larger volume (e.g., 1 L) of LB medium.

-

Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

-

Continue to grow the culture at a lower temperature (e.g., 18-25°C) for several hours or overnight to improve protein solubility.

-

-

Purification:

-

Harvest the cells by centrifugation (e.g., 5000 x g for 15 min at 4°C).

-

Resuspend the cell pellet in lysis buffer.

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation (e.g., 15000 x g for 30 min at 4°C).

-

Load the supernatant onto a pre-equilibrated Ni-NTA column.

-

Wash the column with several column volumes of wash buffer to remove non-specifically bound proteins.

-

Elute the His-tagged BPS with elution buffer.

-

Collect the elution fractions.

-

-

Analysis:

-

Analyze the collected fractions by SDS-PAGE to check the purity and molecular weight of the recombinant BPS.

-

Pool the fractions containing the pure protein.

-

Desalt or dialyze the protein into a suitable storage buffer.

-

Measure the protein concentration and store at -80°C.

-

Protocol for Benzophenone Synthase (BPS) Enzyme Assay

This protocol describes a method to measure the activity of the purified recombinant BPS.

Objective: To determine the enzymatic activity of BPS by measuring the formation of its product.

Materials:

-

Purified recombinant BPS

-

Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0)

-

Benzoyl-CoA (substrate)

-

Malonyl-CoA (substrate)

-

Stop solution (e.g., 20% acetic acid)

-

Ethyl acetate

-

HPLC system as described in Protocol 6.1

Procedure:

-

Enzyme Reaction:

-

Prepare a reaction mixture containing assay buffer, benzoyl-CoA (e.g., 50 µM), and malonyl-CoA (e.g., 150 µM).

-

Pre-incubate the mixture at the desired temperature (e.g., 30°C) for 5 minutes.

-

Initiate the reaction by adding a known amount of purified BPS enzyme.

-

Incubate the reaction for a specific time (e.g., 30 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by adding the stop solution.

-

-

Product Extraction:

-

Extract the product (2,4,6-trihydroxybenzophenone) from the reaction mixture by adding an equal volume of ethyl acetate and vortexing vigorously.

-

Centrifuge to separate the phases.

-

Transfer the organic (upper) phase to a new tube.

-

Evaporate the ethyl acetate to dryness.

-

Redissolve the product in a known volume of methanol.

-

-

Quantification:

-

Analyze the redissolved product by HPLC as described in Protocol 6.1, using an authentic standard of 2,4,6-trihydroxybenzophenone to create a calibration curve.

-

Calculate the amount of product formed and express the enzyme activity in appropriate units (e.g., pkat/mg protein).

-

Conclusion and Future Perspectives

The biosynthesis of this compound in plants follows the general pathway established for other xanthones, originating from primary metabolites and proceeding through a key benzophenone intermediate. While the core pathway to the foundational trihydroxyxanthone structures is relatively well-understood, the specific enzymatic steps leading to the diverse array of substituted xanthones, including this compound, remain an active area of research. The regulation of this pathway is complex, involving a network of transcription factors and signaling cascades that respond to both developmental and environmental cues.

Future research should focus on:

-

Identification and characterization of downstream modifying enzymes: This includes hydroxylases, methyltransferases, glycosyltransferases, and potentially dehydroxylases that act on the core xanthone scaffold to produce this compound and other derivatives.

-

Elucidation of specific regulatory networks: Identifying the transcription factors and signaling components that specifically control the flux towards this compound production.

-

Metabolic engineering: Utilizing the knowledge of the biosynthetic pathway and its regulation to engineer plants or microbial systems for the enhanced production of this compound for pharmaceutical applications.

This guide provides a solid foundation for researchers aiming to delve into the fascinating world of xanthone biosynthesis. The provided protocols and pathway diagrams serve as practical tools to design and execute experiments that will further unravel the intricate biochemical machinery responsible for the production of these valuable natural products.

References

- 1. Xanthone Biosynthetic Pathway in Plants: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Xanthone Biosynthetic Pathway in Plants: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Xanthone Biosynthetic Pathway in Plants: A Review [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Monooxygenase-catalyzed regioselective hydroxylation for the synthesis of hydroxyequols - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Role of Elicitors in Inducing Resistance in Plants against Pathogen Infection: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and in vitro assay of hydroxyxanthones as antioxidant and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of 3-Hydroxyxanthone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxyxanthone, a prominent member of the xanthone class of heterocyclic compounds, has garnered significant attention within the scientific community for its diverse and potent biological activities. This technical guide provides an in-depth overview of the current understanding of this compound's potential therapeutic applications, focusing on its anticancer, anti-inflammatory, antioxidant, and neuroprotective properties. This document is intended to serve as a comprehensive resource, detailing quantitative data, experimental methodologies, and the underlying signaling pathways to facilitate further research and drug development efforts.

Quantitative Biological Data

The biological efficacy of this compound and its derivatives has been quantified across various in vitro studies. The following tables summarize the key findings, primarily presenting the half-maximal inhibitory concentration (IC50) values, which indicate the concentration of the compound required to inhibit a specific biological or biochemical function by 50%.

Table 1: Anticancer Activity of Hydroxyxanthones

| Compound | Cell Line | IC50 (µM) | Reference |

| This compound | HepG2 (Liver Carcinoma) | 85.3 | [1] |

| 1,3,6,8-Tetrahydroxyxanthone | HepG2 (Liver Carcinoma) | 9.18 | [1][2] |

| 1-Hydroxyxanthone | HepG2 (Liver Carcinoma) | 43.2 | [1] |

| 1,3-Dihydroxyxanthone | HepG2 (Liver Carcinoma) | 71.4 | [1] |

| 1,6-Dihydroxyxanthone | HepG2 (Liver Carcinoma) | 40.4 | [1] |

| 1,7-Dihydroxyxanthone | HepG2 (Liver Carcinoma) | 13.2 | [1] |

| Trihydroxyxanthone 3a | MCF-7 (Breast Cancer) | 184 ± 15 | [3][4] |

| Trihydroxyxanthone 3a | WiDr (Colon Cancer) | 254 ± 15 | [3][4] |

| Trihydroxyxanthone 3a | HeLa (Cervical Cancer) | 277 ± 9 | [3][4] |

| Trihydroxyxanthone 3c | WiDr (Colon Cancer) | 209 ± 4 | [3][4] |

| Trihydroxyxanthone 3c | HeLa (Cervical Cancer) | 241 ± 13 | [3][4] |

| 5-Chloro-1-hydroxyxanthone | MCF-7 (Breast Cancer) | 3.065-3.785 | [5] |

| 5-Chloro-1-hydroxyxanthone | HeLa (Cervical Cancer) | 3.065-3.785 | [5] |

| 5-Chloro-1-hydroxyxanthone | WiDr (Colon Cancer) | 3.065-3.785 | [5] |

Table 2: Antioxidant Activity of Hydroxyxanthones

| Compound | Assay | IC50 (µM) | Reference |

| Dihydroxyxanthone 3b | DPPH Radical Scavenging | 349 ± 68 | [3][4] |

| Trihydroxyxanthone 3a | DPPH Radical Scavenging | > 500 | [3][4] |

| Trihydroxyxanthone 3c | DPPH Radical Scavenging | > 500 | [3][4] |

Table 3: Anti-Inflammatory and Neuroprotective Activities

Quantitative data for the anti-inflammatory and neuroprotective activities of this compound are less prevalent in the literature compared to its anticancer and antioxidant properties. However, qualitative studies and research on related xanthone derivatives indicate significant potential. For instance, xanthone derivatives have been shown to inhibit TNF-α-induced ICAM-1 expression, a key process in inflammation, and exhibit neuroprotective effects in models of neurodegenerative diseases. Further quantitative structure-activity relationship (QSAR) studies are needed to determine specific IC50 values for this compound in these areas.

Key Signaling Pathways and Mechanisms of Action

The biological activities of this compound are underpinned by its interaction with various cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the key mechanisms.

Figure 1: Anticancer mechanism via caspase activation.

Figure 2: Anti-inflammatory mechanism via PKC and NF-κB inhibition.

Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to evaluate the biological activities of this compound.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

96-well plates

-

Cancer cell lines (e.g., HepG2, MCF-7, HeLa)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 24-72 hours at 37°C and 5% CO2.

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.

DPPH Radical Scavenging Assay for Antioxidant Activity

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method to evaluate the antioxidant capacity of a compound.

Materials:

-

96-well plates or cuvettes

-

This compound stock solution (in methanol or ethanol)

-

DPPH solution (0.1 mM in methanol or ethanol)

-

Methanol or ethanol

-

Positive control (e.g., Ascorbic acid or Trolox)

-

Spectrophotometer or microplate reader

Procedure:

-

Sample Preparation: Prepare serial dilutions of this compound in methanol or ethanol.

-

Reaction Mixture: In each well or cuvette, add a specific volume of the sample dilution (e.g., 100 µL) and a corresponding volume of the DPPH solution (e.g., 100 µL).

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.[3][6][7][8][9]

-

Absorbance Measurement: Measure the absorbance at 517 nm.[3][6][7][8][9] A blank containing only the solvent and DPPH is also measured.

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the sample. The IC50 value is determined from a plot of scavenging percentage against the concentration of the compound.

TNF-α Induced ICAM-1 Expression Inhibition Assay

This assay assesses the anti-inflammatory potential of a compound by measuring its ability to inhibit the expression of the adhesion molecule ICAM-1 on endothelial cells, which is typically induced by the pro-inflammatory cytokine TNF-α.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial cell growth medium

-

Recombinant human TNF-α

-

This compound stock solution (in DMSO)

-

Primary antibody against human ICAM-1

-

Secondary antibody conjugated to HRP (Horseradish Peroxidase)

-

TMB (3,3',5,5'-Tetramethylbenzidine) substrate

-

Stop solution (e.g., 2N H2SO4)

-

ELISA plate reader

Procedure:

-

Cell Culture: Culture HUVECs in appropriate flasks until confluent. Seed the cells into 96-well plates and grow to confluence.

-

Compound Pre-treatment: Pre-treat the confluent HUVEC monolayers with various concentrations of this compound for 1-2 hours.

-

TNF-α Stimulation: Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-24 hours to induce ICAM-1 expression. Include unstimulated and vehicle-treated controls.

-

Cell-Based ELISA:

-

Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).

-

Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS).

-

Incubate with the primary anti-ICAM-1 antibody.

-

Wash the wells and incubate with the HRP-conjugated secondary antibody.

-

After further washing, add the TMB substrate and allow the color to develop.

-

Stop the reaction with the stop solution.

-

-

Absorbance Measurement: Read the absorbance at 450 nm using an ELISA plate reader.

-

Data Analysis: The reduction in absorbance in the presence of this compound compared to the TNF-α stimulated control indicates the inhibition of ICAM-1 expression.

Experimental and Screening Workflow

The discovery and evaluation of the biological activities of a natural product like this compound typically follow a structured workflow. The diagram below illustrates a general screening process.

Figure 3: General workflow for biological screening.

Conclusion

This compound exhibits a compelling profile of biological activities, with particularly strong evidence for its anticancer and antioxidant effects. Its mechanisms of action, involving the modulation of key signaling pathways such as caspase activation and NF-κB, highlight its potential as a lead compound for the development of novel therapeutics. The experimental protocols detailed in this guide provide a framework for the consistent and reproducible evaluation of this compound and its analogs. While further research is required to fully elucidate its anti-inflammatory and neuroprotective potential and to translate these in vitro findings into in vivo efficacy, this compound remains a molecule of significant interest for drug discovery and development.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Human ICAM-1 (Soluble) ELISA Kit (BMS201) - Invitrogen [thermofisher.com]

- 3. devtoolsdaily.com [devtoolsdaily.com]

- 4. Synthesis and in vitro assay of hydroxyxanthones as antioxidant and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. GraphViz Examples and Tutorial [graphs.grevian.org]

- 6. sciencellonline.com [sciencellonline.com]

- 7. lornajane.net [lornajane.net]

- 8. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]

- 9. Quantitative Structure–Neurotoxicity Assessment and In Vitro Evaluation of Neuroprotective and MAO-B Inhibitory Activities of Series N′-substituted 3-(1,3,7-trimethyl-xanthin-8-ylthio)propanehydrazides | MDPI [mdpi.com]

A Preliminary Technical Guide on the Mechanism of Action of 3-Hydroxyxanthone

Executive Summary

3-Hydroxyxanthone, a core heterocyclic compound within the broader xanthone family, has emerged as a molecule of significant interest in pharmacological research. Xanthones are recognized for their "privileged structure," which allows them to interact with a wide array of biological targets.[1][2] Preliminary investigations into this compound and its close derivatives have revealed a spectrum of biological activities, including anticancer, anti-inflammatory, antioxidant, and neuroprotective effects. The mechanisms underpinning these activities are multifaceted, involving the modulation of key signaling pathways, inhibition of critical enzymes, and mitigation of cellular stress. This document synthesizes the current understanding of this compound's mechanism of action, presenting quantitative data, experimental methodologies, and visual representations of the key pathways involved to guide further research and development.

Anticancer Activity of this compound

The anticancer potential of hydroxyxanthones, including the 3-hydroxy subtype, is a primary focus of research. The position and number of hydroxyl groups on the xanthone scaffold are critical determinants of cytotoxic activity.[3] Studies indicate that the hydroxyl group at the 3-position is particularly important for enhancing anticancer efficacy against certain cell lines, such as breast cancer cells.[4]

In Vitro Cytotoxicity

This compound has demonstrated varied cytotoxic effects across different human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from several studies are summarized below.

| Cell Line | Cancer Type | IC50 Value (µM) | Notes |

| HepG2 | Human Liver Carcinoma | 85.3 | Activity was comparable to the unsubstituted xanthone core.[5] |

| T47D | Human Breast Cancer | 100.19 | Found to be the most potent among several hydroxyxanthones tested.[4] |

| NIH3T3 | Normal Mouse Fibroblast | > 4712 ( >1000 µg/mL) | Exhibited high selectivity, being largely non-toxic to normal cells.[4] |

Postulated Anticancer Mechanisms of Action

The anticancer effects of hydroxyxanthones are believed to stem from their ability to interfere with multiple cellular processes essential for cancer cell proliferation and survival.[1]

Molecular docking studies suggest that hydroxyxanthones can bind to the active sites of critical protein kinases involved in cancer cell signaling, such as the Epidermal Growth Factor Receptor (EGFR) and Platelet-Derived Growth Factor Receptor (PDGFR).[5][6] These receptors, when activated, trigger downstream pathways that control cell survival, differentiation, and proliferation.[5] By inhibiting these kinases, this compound may block these crucial growth signals.

Topoisomerase II is an essential enzyme that alters DNA topology to facilitate replication and transcription.[5] Its inhibition leads to DNA damage and ultimately triggers apoptosis in cancer cells. Molecular docking studies on related hydroxyxanthones have shown interactions with the active sites of Topoisomerase II, suggesting a potential mechanism of action for this compound.[7]

Anti-inflammatory and Antioxidant Activity

This compound exhibits notable anti-inflammatory and antioxidant properties, which are often interconnected.

Anti-inflammatory Mechanism

The compound has been shown to inhibit TNF-alpha-induced expression of Intercellular Adhesion Molecule 1 (ICAM-1), a key molecule involved in the inflammatory response.[8] Furthermore, studies on various hydroxyxanthones demonstrate an ability to suppress the release of pro-inflammatory mediators like β-glucuronidase and histamine from mast cells and neutrophils, suggesting a direct modulation of the inflammatory cascade.[9] The anti-inflammatory effects of xanthones are often linked to the inhibition of pathways such as NF-κB and MAPK, and enzymes like COX-2.[1][10]

Antioxidant Mechanism

As an antioxidant, this compound can inhibit NADPH-catalyzed lipid peroxidation in human umbilical vein endothelial cells (HUVECs).[8] This action protects cell membranes from damage caused by oxidative stress. The antioxidant capacity of hydroxyxanthones is also demonstrated through their ability to scavenge free radicals, such as those measured in the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.[7]

Acetylcholinesterase (AChE) Inhibition

Deficits in the neurotransmitter acetylcholine are a hallmark of Alzheimer's disease.[11] Inhibiting acetylcholinesterase (AChE), the enzyme that degrades acetylcholine, is a key therapeutic strategy. While this compound itself was used as a scaffold, a series of 3-O-substituted xanthone derivatives were synthesized and shown to be potent, mixed-type inhibitors of AChE.[11] This indicates that the this compound core is a promising starting point for developing new AChE inhibitors.

Experimental Protocols

Synthesis of this compound

A common method for synthesizing hydroxyxanthones involves the condensation of a salicylic acid with a phenol derivative in the presence of a cyclizing agent.[11]

-

Reaction Setup : Salicylic acid and resorcinol are mixed in the presence of Eaton's reagent (a mixture of phosphorus pentoxide and methanesulfonic acid).

-

Heating : The mixture is heated under reflux for several hours.

-

Quenching and Precipitation : The reaction mixture is poured into ice water, causing the crude product to precipitate.

-

Filtration and Washing : The precipitate is filtered and washed with water to remove impurities.

-

Purification : The crude product is purified, typically through solvent extraction (e.g., with ethyl acetate) and recrystallization, to yield pure this compound.[11]

In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability.

-

Cell Seeding : Cancer cells (e.g., T47D, HepG2) are seeded into 96-well plates and allowed to adhere overnight.

-

Compound Treatment : Cells are treated with various concentrations of this compound (and a vehicle control) and incubated for a specified period (e.g., 24-72 hours).

-

MTT Addition : MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into a purple formazan.

-

Solubilization : A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Reading : The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., ~570 nm).

-

Data Analysis : Cell viability is calculated as a percentage relative to the control. The IC50 value is determined by plotting viability against compound concentration.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This assay measures the activity of AChE.

-

Reagents : The assay uses acetylthiocholine iodide (ATCI) as the substrate and 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) as the chromogen.

-

Reaction : AChE hydrolyzes ATCI to thiocholine. Thiocholine then reacts with DTNB to produce a yellow-colored anion.

-

Procedure : The enzyme is pre-incubated with the inhibitor (this compound derivative) at various concentrations.

-

Measurement : The reaction is initiated by adding the substrate (ATCI) and DTNB. The rate of color change is monitored spectrophotometrically at ~412 nm.

-

Analysis : The percentage of inhibition is calculated, and the IC50 value is determined. Kinetic parameters can be evaluated using Lineweaver-Burk plots to determine the mode of inhibition (e.g., competitive, non-competitive, or mixed).[11]

Conclusion and Future Directions

Preliminary studies strongly suggest that this compound is a versatile scaffold with significant therapeutic potential. Its mechanisms of action appear to involve the modulation of key targets in cancer and inflammation, including protein kinases (EGFR/PDGFR), Topoisomerase II, and inflammatory signaling pathways (TNF-α/ICAM-1). The compound also demonstrates protective effects through antioxidant activity and serves as a promising backbone for the development of AChE inhibitors.

Future research should focus on:

-

In-depth Mechanistic Studies : Elucidating the specific downstream effects of EGFR/PDGFR and Topoisomerase II inhibition using techniques like Western blotting and cell cycle analysis.

-

In Vivo Efficacy : Validating the anticancer and anti-inflammatory effects in relevant animal models.

-

Structure-Activity Relationship (SAR) : Systematically synthesizing and testing derivatives to optimize potency and selectivity for specific targets.

-

Pharmacokinetic Profiling : Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to evaluate its drug-like potential.

References

- 1. An Update on the Anticancer Activity of Xanthone Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. cjm.ichem.md [cjm.ichem.md]

- 4. ijcea.org [ijcea.org]

- 5. journal.pandawainstitute.com [journal.pandawainstitute.com]

- 6. Rational Design of Chlorinated Hydroxyxanthone as Anticancer Agent: Molecular Docking, Molecular Dynamic Simulation, ADMET, One-Pot Synthesis, and In Vitro Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. Design and Development of Xanthone Hybrid for Potent Anti‐Inflammatory Effects: Synthesis and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. New 3-O-substituted xanthone derivatives as promising acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Toxicological Profile of 3-Hydroxyxanthone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxyxanthone, a member of the xanthone family of organic compounds, has garnered interest for its potential pharmacological activities. This technical guide provides a comprehensive overview of the current toxicological data available for this compound. The document covers key toxicological endpoints including cytotoxicity, genotoxicity, and acute toxicity, with a focus on quantitative data and detailed experimental methodologies. Furthermore, potential mechanisms of action involving key cellular signaling pathways are explored and visualized. This guide is intended to serve as a foundational resource for researchers and professionals involved in the development and safety assessment of this compound and related compounds.

Introduction

Xanthones are a class of heterocyclic compounds characterized by a dibenzo-γ-pyrone nucleus. They are found in a variety of natural sources, including plants and fungi, and have been investigated for a wide range of biological activities. This compound is a specific derivative that has been the subject of several in vitro studies to determine its cytotoxic potential against various cancer cell lines. Understanding the complete toxicological profile of this compound is crucial for its potential development as a therapeutic agent. This document synthesizes the available data on its toxicity and provides detailed experimental context.

Cytotoxicity

The cytotoxic effects of this compound have been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the cytotoxicity of a compound.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HepG2 | Human Liver Carcinoma | 85.3 | [1] |

| A549 | Human Lung Carcinoma | 14.6 | [2] |

| COLO 320 | Human Colon Adenocarcinoma | > 200 | [2] |

Genotoxicity

Currently, there is a lack of specific studies on the genotoxicity of this compound using standardized assays such as the Ames test or the in vitro micronucleus assay. However, studies on structurally related flavonoid compounds, such as 3-hydroxyflavone, have shown only minor signs of mutagenicity in the Ames test[3]. It is important to note that the genotoxicity of a compound cannot be reliably predicted based solely on its structural analogs, and therefore, specific testing of this compound is required for a definitive assessment.

Acute Toxicity

Specific in vivo acute toxicity studies determining the median lethal dose (LD50) of this compound were not found in the reviewed literature. However, to provide some context, a study on a crude xanthone extract from the pericarp of Garcinia mangostana showed no signs of acute toxicity in rats at doses up to 2000 mg/kg body weight[1]. A safety data sheet for the parent compound, xanthone, indicates an oral LD50 of >500 mg/kg in rats[4]. These findings suggest that the xanthone scaffold may have a relatively low order of acute toxicity, but further studies on this compound are necessary to establish its specific acute toxicity profile.

Potential Mechanisms of Action

The precise molecular mechanisms underlying the biological effects of this compound are not fully elucidated. However, research on other xanthone derivatives suggests potential involvement of key cellular signaling pathways, including the induction of apoptosis and modulation of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.

Induction of Apoptosis

Many chemotherapeutic agents exert their effects by inducing programmed cell death, or apoptosis. Xanthone derivatives have been shown to induce apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways[1]. This process typically involves the activation of a cascade of enzymes called caspases.

References

- 1. Acute and subchronic oral toxicity of xanthones extracted from the pericarp of Garcinia mangostana Linn.in rat | Asian Archives of Pathology [asianarchpath.com]

- 2. Development of xanthone derivatives as effective broad-spectrum antimicrobials: Disrupting cell wall and inhibiting DNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

3-Hydroxyxanthone CAS number and chemical identifiers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3-Hydroxyxanthone, a naturally occurring xanthone derivative with significant therapeutic potential. This document consolidates key chemical identifiers, physicochemical properties, detailed experimental protocols for its synthesis and biological evaluation, and visual representations of relevant biological pathways and experimental workflows.

Chemical Identity and Properties

This compound, a member of the xanthone class of organic compounds, is characterized by a dibenzo-γ-pyrone heterocyclic scaffold. Its chemical identity is established by a range of identifiers and physicochemical properties critical for research and development applications.

Table 1: Chemical Identifiers for this compound

| Identifier Type | Value | Citation |

| CAS Number | 3722-51-8 | [1][2][3] |

| Molecular Formula | C₁₃H₈O₃ | [2][3] |

| IUPAC Name | 3-hydroxyxanthen-9-one | [2] |

| Synonyms | 3-Hydroxy-xanthen-9-one | [1][3] |

| InChI | InChI=1S/C13H8O3/c14-8-5-6-10-12(7-8)16-11-4-2-1-3-9(11)13(10)15/h1-7,14H | [2] |

| InChIKey | XCJHDJAODLKGLG-UHFFFAOYSA-N | [2] |

| SMILES | C1=CC=C2C(=C1)C(=O)C3=C(O2)C=C(C=C3)O | [2] |

| PubChem CID | 5376013 | [2] |

Table 2: Physicochemical and Spectroscopic Data of this compound

| Property | Value | Citation |

| Molecular Weight | 212.20 g/mol | [2][3] |

| Appearance | Yellow solid | [4] |

| Purity | ≥96% | [5] |

| FT-IR (cm⁻¹) | 3425-3448 (O-H), 1620 (C=O), 1458 & 1512 (C-C aromatic), 1242 (C-O-C) | [2][4][6] |

| ¹H-NMR (DMSO-d₆, 500 MHz) δ (ppm) | 8.75 (1H, dd), 8.03 (1H, dd), 6.84 (1H, s), 6.36 (1H, s), 6.21 (1H, s) | [2] |

| ¹³C-NMR (CD₃OD, 125 MHz) δ (ppm) | 103.04, 104.95, 105.13, 107.49, 108.43, 110.96, 112.48, 116.33, 128.81, 111.56, 133.55, 159.37, 161.16 (C=O) | [2] |

| Mass Spectrometry (EI) m/z | 212 (M⁺) | [7] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and for key biological assays that demonstrate its therapeutic potential.

Synthesis of this compound via Eaton's Reagent

The synthesis of this compound is commonly achieved through the condensation of salicylic acid and resorcinol, facilitated by Eaton's reagent (a mixture of phosphorus pentoxide and methanesulfonic acid).[8]

Materials:

-

Salicylic acid

-

Resorcinol

-

Eaton's reagent (7.7 wt % P₂O₅ in CH₃SO₃H)

-

Ice water

-

Ethyl acetate

-

Deionized water

Procedure:

-

Combine salicylic acid and resorcinol in a round-bottom flask.

-

Carefully add Eaton's reagent to the mixture.

-

Heat the reaction mixture under reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice water to precipitate the crude product.

-

Filter the precipitate and wash thoroughly with deionized water.

-

Dry the crude product.

-

Perform solvent extraction using ethyl acetate to purify the this compound.

-

Evaporate the ethyl acetate to obtain the purified solid product.

Caption: Workflow for the synthesis of this compound.

Acetylcholinesterase Inhibition Assay

This protocol, adapted from the Ellman method, is used to evaluate the potential of this compound as an acetylcholinesterase (AChE) inhibitor, relevant for neurodegenerative disease research.[9][10]

Materials:

-

This compound (test compound)

-

Acetylcholinesterase (AChE) enzyme solution

-

Acetylthiocholine iodide (substrate)

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (pH 8.0)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of this compound in the appropriate solvent.

-

In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound solution to the designated wells.

-

Add the AChE enzyme solution to all wells except the blank.

-

Pre-incubate the plate at room temperature for a specified time.

-

Initiate the reaction by adding the acetylthiocholine iodide substrate to all wells.

-

Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader in kinetic mode.

-

Calculate the rate of reaction and determine the percentage of AChE inhibition by this compound.

Caption: Experimental workflow for the acetylcholinesterase inhibition assay.

Inhibition of TNF-α-Induced ICAM-1 Expression

This assay investigates the anti-inflammatory properties of this compound by measuring its ability to inhibit the expression of Intercellular Adhesion Molecule-1 (ICAM-1) in Human Umbilical Vein Endothelial Cells (HUVECs) stimulated by Tumor Necrosis Factor-alpha (TNF-α).[1][11]

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Cell culture medium and supplements

-

This compound

-

Tumor Necrosis Factor-alpha (TNF-α)

-

Primary antibody against ICAM-1

-

Secondary antibody conjugated to a detectable enzyme (e.g., HRP)

-

Substrate for the enzyme

-

ELISA plate reader

Procedure:

-

Culture HUVECs to confluence in 96-well plates.

-

Pre-treat the cells with varying concentrations of this compound for a specified duration.

-

Stimulate the cells with TNF-α to induce ICAM-1 expression, excluding the negative control wells.

-

After incubation, wash the cells and fix them.

-

Block non-specific binding sites.

-

Incubate the cells with the primary anti-ICAM-1 antibody.

-

Wash the cells and incubate with the enzyme-linked secondary antibody.

-

Wash the cells and add the substrate to develop a colorimetric signal.

-

Measure the absorbance at the appropriate wavelength using an ELISA plate reader.

-

Quantify the level of ICAM-1 expression and determine the inhibitory effect of this compound.

Biological Activity and Signaling Pathways

This compound has demonstrated notable anti-inflammatory and antioxidant activities. A key mechanism of its anti-inflammatory action is the inhibition of TNF-α-induced expression of ICAM-1 on endothelial cells.[1][11] TNF-α is a pro-inflammatory cytokine that, upon binding to its receptor (TNFR), triggers a signaling cascade that leads to the activation of the transcription factor NF-κB. Activated NF-κB translocates to the nucleus and promotes the transcription of genes involved in inflammation, including ICAM-1. By interfering with this pathway, this compound can reduce the expression of ICAM-1, thereby mitigating the inflammatory response.

Caption: Proposed signaling pathway for the inhibition of TNF-α-induced ICAM-1 expression by this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. cjm.ichem.md [cjm.ichem.md]

- 3. Synthesis and molecular docking studies of xanthone attached amino acids as potential antimicrobial and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chemscene.com [chemscene.com]

- 6. Synthesis and in vitro assay of hydroxyxanthones as antioxidant and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1-Hydroxyxanthone|High-Purity Research Compound [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. Xanthones as inhibitors of microsomal lipid peroxidation and TNF-alpha induced ICAM-1 expression on human umbilical vein endothelial cells (HUVECs) - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

3-Hydroxyxanthone solubility in DMSO and other solvents

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility of 3-hydroxyxanthone in various solvents, protocols for solubility determination, and an overview of its known biological activities and associated signaling pathways.

Solubility of this compound

Understanding the solubility of this compound is critical for the design and execution of in vitro and in vivo studies. The following table summarizes the available quantitative and qualitative solubility data for this compound in common laboratory solvents.

Data Presentation: Solubility Profile

| Solvent | Chemical Formula | Type | Quantitative Solubility | Qualitative Solubility | Notes |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Polar Aprotic | 50 mg/mL (235.63 mM)[1] | - | Requires sonication to achieve. Hygroscopic DMSO may reduce solubility.[1] |

| Chloroform | CHCl₃ | Nonpolar | Data not available | Soluble | |

| Dichloromethane | CH₂Cl₂ | Nonpolar | Data not available | Soluble | |

| Ethyl Acetate | C₄H₈O₂ | Polar Aprotic | Data not available | Soluble | |

| Acetone | C₃H₆O | Polar Aprotic | Data not available | Soluble | |

| Methanol | CH₃OH | Polar Protic | Data not available | Soluble | Hydroxyxanthones have been dissolved in methanol for antioxidant assays.[2] |

| Ethanol | C₂H₅OH | Polar Protic | Data not available | Data not available | Ethanol has been used as a solvent in the synthesis of hydroxyxanthone derivatives. |

Experimental Protocols

Protocol for Determining the Solubility of this compound

A widely accepted and reliable method for determining the equilibrium solubility of a compound is the shake-flask method .

Objective: To determine the saturation solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Solvent of interest (e.g., ethanol, PBS)

-

Calibrated analytical balance

-

Glass vials with screw caps

-

Temperature-controlled orbital shaker or incubator

-

Centrifuge

-

Syringe filters (chemically inert, e.g., PTFE with a pore size of 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Methodology:

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid this compound to a glass vial. The excess solid should be visually apparent.

-

Add a known volume of the desired solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a temperature-controlled shaker and agitate at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

After the incubation period, visually confirm that excess solid remains.

-

-

Sample Separation:

-

Centrifuge the vial at a high speed to pellet the undissolved solid.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring not to disturb the solid pellet.

-

Filter the supernatant through a syringe filter into a clean vial. This step removes any remaining solid microparticles.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the standard solutions using a validated HPLC method to generate a calibration curve.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

-

Analyze the diluted sample using the same HPLC method.

-

Determine the concentration of this compound in the diluted sample from the calibration curve and calculate the concentration in the original saturated solution, accounting for the dilution factor.

-

-

Data Reporting:

-

The solubility is typically reported in mg/mL or mM at the specified temperature.

-

Biological Activities and Signaling Pathways

This compound exhibits several biological activities, including anti-inflammatory and antioxidant effects. The following diagrams illustrate the signaling pathways potentially modulated by this compound.

Inhibition of TNF-α-Induced ICAM-1 Expression

This compound has been shown to inhibit the expression of Intercellular Adhesion Molecule-1 (ICAM-1) induced by the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α). This inhibition is likely mediated through the NF-κB signaling pathway.

Caption: Proposed mechanism of this compound in the TNF-α/NF-κB pathway.

Antioxidant Activity: Free Radical Scavenging

The antioxidant properties of this compound are attributed to its ability to scavenge free radicals, a process facilitated by the hydroxyl group on the xanthone scaffold. The primary mechanism is likely hydrogen atom transfer (HAT).

Caption: Free radical scavenging by this compound via hydrogen atom transfer.

Potential Inhibition of Topoisomerase II

While direct evidence for this compound is limited, other xanthone derivatives have been identified as catalytic inhibitors of topoisomerase II, an essential enzyme in DNA replication and transcription. This suggests a potential anticancer mechanism for this compound.

Caption: Proposed catalytic inhibition of Topoisomerase II by this compound.

References

Application Notes and Protocols for 3-Hydroxyxanthone in Anti-inflammatory Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxyxanthone is a naturally occurring xanthone derivative that has garnered significant interest for its potential therapeutic properties, including its anti-inflammatory effects. Xanthones, a class of polyphenolic compounds, are known to modulate various inflammatory pathways, making them promising candidates for the development of novel anti-inflammatory agents. These application notes provide a comprehensive overview of the use of this compound in anti-inflammatory research, including its mechanism of action, protocols for key in vitro experiments, and expected outcomes. While specific quantitative data for this compound is emerging, the provided protocols are based on established methods for evaluating the anti-inflammatory properties of xanthone compounds.

Mechanism of Action

This compound exerts its anti-inflammatory effects through a multi-targeted approach, primarily by modulating key signaling pathways involved in the inflammatory response. The principal mechanisms include the inhibition of pro-inflammatory enzymes and the suppression of inflammatory mediators.

Inhibition of Cyclooxygenase-2 (COX-2): Inflammation is often associated with the increased production of prostaglandins, which is catalyzed by the cyclooxygenase (COX) enzymes. This compound has been identified as a potent inhibitor of COX-2, the inducible isoform of the enzyme that is upregulated during inflammation. By inhibiting COX-2, this compound reduces the synthesis of prostaglandins, thereby alleviating inflammatory symptoms such as pain and swelling.

Modulation of NF-κB and MAPK Signaling Pathways: The nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades are critical regulators of inflammation.[1] Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), these pathways trigger the transcription of genes encoding pro-inflammatory cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., iNOS, COX-2).[2][3] Xanthones, including likely this compound, have been shown to inhibit the activation of NF-κB by preventing the degradation of its inhibitory subunit, IκBα.[4] This keeps NF-κB sequestered in the cytoplasm and prevents it from initiating the transcription of inflammatory genes.[5] Additionally, these compounds can suppress the phosphorylation of key MAPK proteins such as p38, JNK, and ERK, further dampening the inflammatory response.[4][6]

Data Presentation

The following tables summarize the available quantitative data on the anti-inflammatory activity of this compound and related xanthone compounds.

Table 1: In Vitro Anti-inflammatory Activity of this compound

| Assay | Cell Line/System | Endpoint | IC50 Value | Reference |

| Anti-inflammatory Activity | Human Red Blood Cells | Inhibition of hypotonicity-induced hemolysis | 90 µg/mL | [7] |

| COX-2 Inhibition | Enzymatic Assay | Inhibition of COX-2 activity | Strong Inhibition | [8] |

Table 2: Effects of a Representative Xanthone (Macluraxanthone B) on Pro-inflammatory Mediators in LPS-stimulated RAW 264.7 Cells

| Mediator | Concentration of Macluraxanthone B | Inhibition | Reference |

| Nitric Oxide (NO) | 10 µM | Significant | [4] |

| Prostaglandin E2 (PGE2) | 10 µM | Significant | [4] |

| Tumor Necrosis Factor-α (TNF-α) | 10 µM | Significant | [4] |

| Interleukin-6 (IL-6) | 10 µM | Significant | [4] |

Experimental Protocols